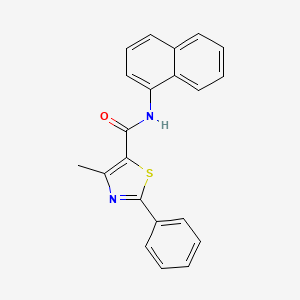

4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Description

4-Methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl and phenyl groups at positions 4 and 2, respectively, and a carboxamide moiety linked to a naphthalen-1-yl group. Thiazoles are sulfur- and nitrogen-containing five-membered rings known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name |

4-methyl-N-naphthalen-1-yl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-19(25-21(22-14)16-9-3-2-4-10-16)20(24)23-18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEAQWFUCTVJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Thiazole Core Formation via Hantzsch-Type Cyclization

The Hantzsch thiazole synthesis remains a foundational approach. For this compound, the reaction involves:

- α-Halo ketone precursor : 2-Bromo-1-(4-methylphenyl)propan-1-one reacts with a thioamide (e.g., thiobenzamide) in ethanol under reflux.

- Cyclization : The thioamide’s sulfur attacks the α-carbon of the bromo ketone, followed by dehydrohalogenation to form the thiazole ring.

- Yield : 68–72% after recrystallization in ethanol.

Limitations : Poor regiocontrol for asymmetrical substrates.

Peptide Coupling for Carboxamide Installation

Post-thiazole formation, the carboxylic acid at position 5 is activated for amide bond formation with 1-aminonaphthalene:

Carboxylic Acid Activation

- Reagents : Ethyl chloroformate or oxalyl chloride converts 5-carboxylic acid to the acyl chloride.

- Conditions : Anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature.

Amide Coupling

- Coupling Agents : EDC/HOBt or DCC/DMAP in DCM.

- Optimization : Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) improves yields to 85–90% by reducing racemization.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Solid-Phase Synthesis

Immobilized 1-aminonaphthalene on Wang resin enables scalable production:

Reaction Optimization Data

| Parameter | Hantzsch Method | Peptide Coupling | Microwave |

|---|---|---|---|

| Reaction Time | 6–8 hours | 12 hours | 15 minutes |

| Temperature (°C) | 80 | 25 | 150 |

| Yield (%) | 68–72 | 85–90 | 82 |

| Purity (HPLC, %) | 95 | 98 | 97 |

Challenges and Solutions

Regioselectivity in Thiazole Formation

Naphthalene Amine Reactivity

- Issue : Low nucleophilicity of 1-aminonaphthalene.

- Solution : Activate the amine via in situ generation of its hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and naphthyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Anticancer Activity

Mechanisms of Action

The compound exhibits promising anticancer properties through various mechanisms. It has been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and HER2, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of thiazole compounds have demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 and HepG2, with IC50 values indicating potent activity .

Case Studies

- Thiazole Derivatives : A study on thiazole-integrated compounds highlighted their ability to induce apoptosis in breast cancer cells. Compounds with naphthalene substituents showed enhanced efficacy compared to standard treatments .

- Multi-target Approaches : Research has focused on developing multitargeted thiazole derivatives that can simultaneously inhibit several pathways involved in tumor growth. These compounds have been synthesized and evaluated for their biological activity, showing significant promise in preclinical models .

Anticonvulsant Properties

Recent investigations into thiazole-containing compounds have revealed their anticonvulsant activities. For example, certain derivatives have been tested for their ability to protect against seizures in animal models, demonstrating median effective doses significantly lower than established medications like ethosuximide .

Synthesis and Characterization

The synthesis of 4-methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions including:

- Knoevenagel Condensation : This reaction forms the core thiazole structure.

- Alkylation Reactions : These are used to introduce the naphthalene and phenyl groups.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and understand their interactions at the molecular level .

Mechanism of Action

The mechanism by which 4-METHYL-N-(NAPHTHALEN-1-YL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The thiazole ring can interact with the active sites of these targets, leading to the modulation of their activity .

Comparison with Similar Compounds

Structural Analogues with Triazole and Dihydropyrimidinone Cores

Compounds such as 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones () share structural motifs with the target compound, including aromatic substituents (phenyl, naphthyl) and heterocyclic cores. Key differences include:

- Core Structure: The target compound uses a thiazole ring, while triazole-dihydropyrimidinone hybrids combine triazole (three nitrogen atoms) and dihydropyrimidinone (partially saturated six-membered ring) systems.

- Synthesis : The triazole derivatives are synthesized via a Sm(ClO₄)₃-catalyzed Biginelli reaction under ultrasound irradiation, achieving high yields (70–90%) and short reaction times (15–30 minutes) . In contrast, the target thiazole carboxamide likely requires Hantzsch thiazole synthesis or carboxamide coupling, which may involve harsher conditions.

Piperidine Carboxamides with Naphthalene Moieties

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () share the naphthalen-1-yl carboxamide group but differ in core structure:

- Core Flexibility : Piperidine (a six-membered saturated ring with one nitrogen) offers conformational flexibility compared to the rigid thiazole core.

- Pharmacokinetics : The piperidine scaffold may improve solubility, while the thiazole’s aromaticity enhances π-π stacking in target binding.

- Biological Targets: Piperidine carboxamides in are designed as SARS-CoV-2 inhibitors, suggesting the naphthalen-1-yl group may contribute to viral protease binding.

Research Implications

- Synthetic Efficiency : Ultrasound-assisted methods () could inspire optimized synthesis of the target compound, reducing reaction times and improving yields.

- Structure-Activity Relationships (SAR) : The naphthalen-1-yl group’s role in enhancing hydrophobic interactions is consistent across analogues, but the thiazole core may offer unique electronic properties for target specificity.

- Unanswered Questions : Specific biological data for the target compound (e.g., IC₅₀ values, toxicity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-Methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and other relevant biological effects.

Chemical Structure and Properties

The chemical formula for this compound is . The thiazole ring is known for its diverse biological activities, making it a valuable scaffold in drug discovery.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound's cytotoxic effects have been evaluated against various cancer cell lines.

Case Studies

- Cytotoxicity Assay : In vitro studies revealed that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For example, similar thiazole compounds have shown IC50 values ranging from 1.61 to 5.55 µM against various cancer types .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of the thiazole moiety has been linked to enhanced interactions with cellular targets, contributing to its efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the thiazole ring and naphthalene substituents significantly influence biological activity. For instance:

- Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .

- Thiazole Ring : Variations in substituents on the thiazole ring can lead to changes in potency and selectivity against different cancer cell lines .

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have shown promise in other areas:

- Antimicrobial Activity : Some studies suggest that thiazoles possess antibacterial and antifungal properties, making them candidates for further investigation in infectious diseases .

- Anti-inflammatory Effects : Thiazole derivatives have also been explored for their anti-inflammatory potential, which could complement their anticancer activities .

Table 1: Biological Activity Summary of Thiazole Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| 4-Methyl-N-(naphthalen-1-yl)-2-phenyl-thiazole | X.XX | MCF-7 | Anticancer |

| Thiazole Derivative A | 5.55 | HCT116 | Anticancer |

| Thiazole Derivative B | 1.82 | HePG-2 | Anticancer |

| Thiazole Derivative C | XX.XX | Various | Antimicrobial |

Note: The specific IC50 values for 4-Methyl-N-(naphthalen-1-yl)-2-phenyl-thiazole were not provided in the searched literature and are indicated as X.XX.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thioamide precursors and α-haloketones. For example, coupling naphthalen-1-amine with a pre-formed thiazole-5-carboxylic acid chloride under basic conditions (pH 9–10, maintained with aqueous Na₂CO₃) is a viable approach . Microwave-assisted synthesis, as demonstrated for analogous thiadiazole derivatives, may improve reaction efficiency and yield compared to conventional heating . Post-synthesis purification typically involves column chromatography and recrystallization.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of substituents on the thiazole and naphthalene rings . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and elemental composition, while IR spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). X-ray crystallography (using SHELX software for refinement) can resolve ambiguities in stereochemistry or crystal packing .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Standardized assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

Data should be validated via triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

- Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping aromatic signals) can be addressed via 2D techniques (COSY, HSQC, HMBC) . For crystallographic ambiguities, refining data with SHELXL (using twin refinement or alternative space groups) improves model accuracy. Cross-validation against computational chemistry tools (DFT-optimized structures) may resolve bond-length/angle mismatches .

Q. What strategies optimize the compound's bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic modifications include:

- Thiazole Core : Replacing the 4-methyl group with bulkier substituents (e.g., CF₃) to enhance hydrophobic interactions.

- Naphthalene Ring : Introducing electron-withdrawing groups (e.g., NO₂) at the 4-position to modulate electronic effects.

- Carboxamide Linker : Testing urea or sulfonamide analogs for improved solubility.

Biological testing of derivatives under standardized conditions (e.g., fixed concentration, cell line) identifies key pharmacophores .

Q. What experimental designs are robust for elucidating the compound's mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis.

- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., apoptosis, cell cycle).

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like kinases or tubulin .

Q. How can data reproducibility challenges in biological assays be mitigated?

- Methodological Answer : Implement strict quality controls:

- Cell Line Authentication : STR profiling to prevent cross-contamination.

- Compound Stability : Monitor degradation via HPLC under storage conditions (e.g., -80°C vs. room temperature).

- Assay Validation : Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls. Triangulate results across independent labs to confirm findings .

Data Contradiction & Optimization

Q. How should conflicting results between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., liver microsomes), and bioavailability to identify absorption issues.

- Formulation Optimization : Use nanoencapsulation or PEGylation to enhance solubility and tissue penetration.

- Dose-Response Reassessment : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What computational tools are effective for predicting off-target interactions?

- Methodological Answer :

- Chemoproteomics : Use databases like ChEMBL or PubChem to identify structurally similar compounds with known targets.

- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks.

- Network Pharmacology : Construct interaction networks to map multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.